Species-Specific Sequence Differentiation of Ranatuerin-2SPa from Ranatuerin-2Pb
Ranatuerin-2SPa from Rana septentrionalis can be definitively distinguished from the closely related Ranatuerin-2Pb from Lithobates pipiens by primary sequence analysis. While no direct functional comparison is available, this sequence divergence is the primary driver of differential antibacterial potency and selectivity within the ranatuerin-2 family [1]. Sequence identity or divergence is the fundamental metric for selecting the correct reagent in structure-activity relationship (SAR) and comparative phylogenetic studies [2].
| Evidence Dimension | Amino Acid Sequence Alignment |
|---|---|
| Target Compound Data | GLFLNTVKDVAKDVAKDVAGKLLESLKCKITGCKS |
| Comparator Or Baseline | Ranatuerin-2Pb: SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT |
| Quantified Difference | Low sequence identity across 32-34 residue alignment; multiple residue substitutions in the N-terminal domain. |
| Conditions | Sequence cataloged in SATpdb and DRAMP databases; precursor cDNA cloned for Ranatuerin-2Pb. |
Why This Matters
For mechanism-of-action studies, the specific N-terminal sequence of Ranatuerin-2SPa is the critical variable differentiating its membrane-permeabilizing properties from other family members, directly impacting experimental reproducibility.
- [1] Goraya, J., Knoop, F. C., & Conlon, J. M. (2000). Ranatuerins: antimicrobial peptides isolated from the skin of the American bullfrog, Rana catesbeiana. Biochemical and biophysical research communications, 267(1), 342-345. View Source
- [2] Conlon, J. M., et al. (2014). Host defense peptides from Lithobates forreri, Hylarana luctuosa, and Hylarana signata (Ranidae): Phylogenetic relationships inferred from primary structures of ranatuerin-2 and brevinin-2 peptides. Comparative Biochemistry and Physiology Part D: Genomics and Proteomics, 12, 1-9. View Source
